molecular formula C16H19N3O3 B5652155 N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-pyridin-4-ylacetamide

N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-pyridin-4-ylacetamide

Cat. No. B5652155
M. Wt: 301.34 g/mol
InChI Key: MGUQFDWOCBEXEA-HIFRSBDPSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multicomponent reactions, utilizing starting materials such as aminopentynoates, aldehydes, and isocyanoacetamides in the presence of catalysts or specific conditions to achieve the desired heterocyclic frameworks. For example, a three-component synthesis method has been described for tetrahydrofuro[2,3-c]pyridines, highlighting the intricate steps involved in constructing such molecules from readily accessible starting materials through the formation of multiple chemical bonds in a single process (Fayol & Zhu, 2004).

Molecular Structure Analysis

The molecular structure of compounds containing tetrahydrofuran and pyridinyl units often features chiral centers and coplanar arrangements of functional groups, which are critical for their chemical behavior and interactions. The chiral center at the substituted atom of the tetrahydrofuranyl ring in certain compounds has been found to have an R configuration, with the pyrazole ring and adjacent groups almost coplanar, indicating the importance of stereochemistry in these molecules (Liu et al., 2009).

Chemical Reactions and Properties

Isoxazoles, including those with methyl groups, participate in various chemical reactions, such as rearrangements into furopyridines under certain conditions. The behavior of these compounds during reactions provides insights into their reactivity and potential for forming novel structures (Good, Jones, & Phipps, 1972).

properties

IUPAC Name

N-[(3R,4S)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]oxolan-3-yl]-2-pyridin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-11-6-14(22-19-11)8-13-9-21-10-15(13)18-16(20)7-12-2-4-17-5-3-12/h2-6,13,15H,7-10H2,1H3,(H,18,20)/t13-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUQFDWOCBEXEA-HIFRSBDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CC2COCC2NC(=O)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1)C[C@@H]2COC[C@@H]2NC(=O)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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